1,2,3,4,4a,12a-hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene
1,2,3,4,4a,12a-hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene
Brand Name:
Vulcanchem
CAS No.:
114646-05-8
VCID:
VC0053458
InChI:
InChI=1S/C14H24N2S2/c1-13(2)9-15-11-7-5-6-8-12(11)16-10-14(3,4)18-17-13/h9-12H,5-8H2,1-4H3/t11-,12?/m1/s1
SMILES:
CC1(C=NC2CCCCC2N=CC(SS1)(C)C)C
Molecular Formula:
C14H24N2S2
Molecular Weight:
284.5 g/mol
1,2,3,4,4a,12a-hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene
CAS No.: 114646-05-8
Main Products
VCID: VC0053458
Molecular Formula: C14H24N2S2
Molecular Weight: 284.5 g/mol
CAS No. | 114646-05-8 |
---|---|
Product Name | 1,2,3,4,4a,12a-hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene |
Molecular Formula | C14H24N2S2 |
Molecular Weight | 284.5 g/mol |
IUPAC Name | (8aR)-3,3,6,6-tetramethyl-8a,9,10,11,12,12a-hexahydro-4,5,1,8-benzodithiadiazecine |
Standard InChI | InChI=1S/C14H24N2S2/c1-13(2)9-15-11-7-5-6-8-12(11)16-10-14(3,4)18-17-13/h9-12H,5-8H2,1-4H3/t11-,12?/m1/s1 |
Standard InChIKey | WCSIDOQPWXODDH-JHJMLUEUSA-N |
Isomeric SMILES | CC1(C=N[C@@H]2CCCCC2N=CC(SS1)(C)C)C |
SMILES | CC1(C=NC2CCCCC2N=CC(SS1)(C)C)C |
Canonical SMILES | CC1(C=NC2CCCCC2N=CC(SS1)(C)C)C |
Synonyms | 1,2,3,4,4a,12a-hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene 1,2-HTDDC |
PubChem Compound | 195101 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume